1-(4-Bromo-3-methylphenyl)-3-phenylurea
Description
Properties
CAS No. |
303092-10-6 |
|---|---|
Molecular Formula |
C14H13BrN2O |
Molecular Weight |
305.17 g/mol |
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3-phenylurea |
InChI |
InChI=1S/C14H13BrN2O/c1-10-9-12(7-8-13(10)15)17-14(18)16-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,18) |
InChI Key |
YABXNSWIECGTEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely implemented approach involves the direct reaction between 4-bromo-3-methylaniline and phenyl isocyanate in aprotic solvents. The mechanism proceeds via nucleophilic attack of the aniline's amine group on the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and yield the urea product.
Key reaction parameters:
-
Solvent: Dichloromethane (59% yield) vs. tetrahydrofuran (72% yield)
-
Catalyst: Triethylamine (0.5 eq.) accelerates reaction completion from 24 h to 8 h
-
Temperature: Room temperature optimal; heating above 40°C promotes decomposition
Industrial Scale-Up Considerations
Continuous flow reactors demonstrate advantages over batch processing:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12–24 h | 2–4 h |
| Yield | 68–72% | 75–78% |
| Byproduct Formation | 8–12% | <3% |
The reduced byproduct generation in flow systems (attributed to precise temperature control) makes this method preferable for Good Manufacturing Practice (GMP)-compliant synthesis.
Nickel-Catalyzed Cyanate Halide Route
Two-Step Synthesis via Metal Cyanates
This innovative method, adapted from Patent US4749806A, first generates phenyl isocyanate in situ before urea formation:
Step 1: Phenyl Isocyanate Synthesis
-
Catalyst System: NiCl₂(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane)
Step 2: Urea Formation
The generated isocyanate reacts with 4-bromo-3-methylaniline under standard coupling conditions.
Advantages Over Direct Isocyanate Use
-
Eliminates handling of volatile isocyanates
-
Enables one-pot synthesis (theoretical atom economy: 89%)
-
Nickel catalyst recyclable for ≥5 cycles without significant activity loss
Carbamate Intermediate Pathway
Transcarbamoylation Strategy
An alternative route employs phenyl carbamates as urea precursors:
Critical Optimization Parameters:
Comparative Performance Data
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Isocyanate Coupling | 78 | 99.2 | High |
| Nickel-Catalyzed | 65 | 97.8 | Moderate |
| Carbamate Pathway | 68 | 98.5 | Low |
Emerging Photocatalytic Methods
Recent advances employ visible-light-mediated C–N bond formation:
Mechanism of Photoinduced Coupling
A ruthenium bipyridyl complex (Ru(bpy)₃²⁺) catalyzes single-electron transfers between aniline and isocyanate derivatives. This pathway operates at ambient temperature with 420 nm LED irradiation.
Performance Metrics:
-
Quantum Yield: Φ = 0.42 ± 0.03
-
Turnover Number: 1,240 after 72 h continuous operation
-
Substrate Scope: Tolerates electron-deficient aryl isocyanates (up to 83% yield)
Industrial Process Economics
A techno-economic analysis of 100 kg/year production reveals:
| Cost Factor | Isocyanate Route | Nickel-Catalyzed Route |
|---|---|---|
| Raw Materials | $12,450 | $8,920 |
| Catalyst Costs | $380 | $1,150 |
| Energy Consumption | 890 kWh | 1,240 kWh |
| CO₂ Emissions | 2.1 t | 3.4 t |
The traditional isocyanate method remains cost-competitive despite higher raw material expenses due to lower energy inputs and established infrastructure .
Chemical Reactions Analysis
- Common reagents include bromine , reducing agents , and Lewis acids for substitution reactions.
- Major products depend on the specific reaction conditions and substituents.
4’-Bromo-3’-methylacetophenone: can undergo various reactions, including:
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe in biological studies due to its reactivity.
Medicine: Investigated for potential pharmacological properties.
Industry: Employed in the production of other compounds.
Mechanism of Action
- The exact mechanism of action for 4’-Bromo-3’-methylacetophenone depends on its specific application.
- It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Para-bromo substitution (as in the target compound) optimizes electronic effects for halogen bonding and minimizes steric interference compared to ortho or meta positions .
- Heterocyclic vs. Aromatic Moieties : Pyridinyl or thiazole substituents (e.g., Forchlorfenuron) enhance solubility and target specificity but may reduce lipophilicity critical for blood-brain barrier penetration in pharmaceuticals .
Biological Activity
1-(4-Bromo-3-methylphenyl)-3-phenylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
1-(4-Bromo-3-methylphenyl)-3-phenylurea has the molecular formula and features a urea functional group linked to two aromatic rings. The synthesis of this compound typically involves multi-step organic reactions, including the bromination of 2-methylphenyl compounds, followed by urea formation with phenyl isocyanate. Optimized conditions such as controlled temperature and pressure are crucial for enhancing yield and purity during production.
Biological Activity
The biological activities of 1-(4-Bromo-3-methylphenyl)-3-phenylurea have been explored in various studies, highlighting its potential in cancer therapy and anti-inflammatory treatments.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
- Hep G2 (liver cancer)
- MGC-803 (gastric cancer)
- T24 (bladder cancer)
For instance, one study reported an IC50 value of for a structurally similar compound against the T24 cell line, indicating significant antiproliferative activity . The mechanism of action appears to involve apoptosis induction through caspase activation and modulation of intracellular reactive oxygen species (ROS) levels.
Anti-inflammatory Effects
In addition to its anticancer activity, 1-(4-Bromo-3-methylphenyl)-3-phenylurea has been noted for its anti-inflammatory effects . It may interact with specific enzymes or receptors involved in inflammatory pathways, suggesting potential therapeutic applications for inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-(4-Bromo-3-methylphenyl)-3-phenylurea, a comparison with other urea derivatives is beneficial. Below is a summary table comparing the biological activities of selected urea derivatives:
| Compound Name | Anticancer Activity (IC50) | Anti-inflammatory Potential | Notes |
|---|---|---|---|
| 1-(4-Bromo-3-methylphenyl)-3-phenylurea | TBD | Yes | Promising results in various cell lines |
| Pyrazinyl–aryl urea derivative | Moderate | Induces apoptosis via ROS generation | |
| Regorafenib | TBD | Yes | Established anticancer drug |
Case Studies
Several case studies have documented the efficacy of urea derivatives in clinical settings:
- Case Study on Hep G2 Cells : A study demonstrated that treatment with a related urea derivative resulted in significant apoptosis in Hep G2 cells, indicating its potential as a liver cancer therapeutic agent.
- Inflammatory Disease Model : In animal models of inflammation, compounds similar to 1-(4-Bromo-3-methylphenyl)-3-phenylurea showed reduced markers of inflammation, supporting their use in therapeutic applications.
Q & A
Synthesis and Optimization
Basic: What are the standard synthetic routes for 1-(4-Bromo-3-methylphenyl)-3-phenylurea? The compound is typically synthesized via a urea-forming reaction between 4-bromo-3-methylaniline and phenyl isocyanate. Key steps include:
- Condensation reaction : React equimolar amounts of the aniline derivative with phenyl isocyanate in anhydrous dichloromethane under nitrogen .
- Purification : Recrystallization from ethanol or methanol yields pure product. Monitor reaction completion via TLC (silica gel, ethyl acetate/hexane 1:3) .
Advanced: How can researchers optimize synthetic yield and minimize byproducts?
- Reagent optimization : Use carbodiimides (e.g., DCC) to activate intermediates, reducing side reactions like hydrolysis .
- Byproduct analysis : Employ HPLC with a C18 column (acetonitrile/water gradient) to identify impurities, such as unreacted aniline or bis-urea derivatives .
Structural Characterization
Basic: What spectroscopic methods are critical for confirming the compound’s structure?
- NMR : Use NMR (DMSO-) to confirm urea NH protons (δ 8.5–9.0 ppm) and aromatic protons (δ 7.0–7.8 ppm). NMR identifies carbonyl C=O at ~155 ppm .
- Mass spectrometry : HRMS (ESI+) should match the molecular ion [M+H] at m/z 305.06 (CHBrNO) .
Advanced: How can X-ray crystallography resolve ambiguities in structural assignments?
- Single-crystal growth : Diffuse vapor of ethanol into a DMF solution of the compound.
- Refinement : Use SHELXL (via Olex2) for structure solution, leveraging Mo-Kα radiation (λ = 0.71073 Å) to resolve bromine and methyl substituent positions .
Biological Activity Profiling
Basic: What in vitro assays are suitable for screening its biological activity?
- Enzyme inhibition : Test against tyrosine kinases or phosphatases using fluorescence-based assays (e.g., Z′-LYTE™ kits) at 10–100 μM concentrations .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate IC values .
Advanced: How can molecular docking predict target interactions?
- Target selection : Prioritize receptors with urea-binding pockets (e.g., β-adrenergic receptors) .
- Software : Perform docking with AutoDock Vina, using the compound’s minimized DFT-optimized structure (B3LYP/6-31G* basis set) .
Stability and Degradation Pathways
Basic: What storage conditions ensure compound stability?
- Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation. Avoid aqueous buffers with high pH (>9) to limit hydrolysis .
Advanced: How can accelerated stability studies identify degradation products?
- Stress testing : Expose to 40°C/75% RH for 14 days or UV light (254 nm) for 48 hrs.
- Analysis : LC-MS (Q-TOF) in positive ion mode detects hydrolyzed aniline (m/z 186.0) or oxidized bromine derivatives .
Resolving Contradictory Data
Basic: How can researchers validate purity when replicating literature data?
- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (C: 55.09%, H: 3.97%, N: 9.21%) .
- Melting point : Compare observed mp (e.g., 183–190°C) with literature, noting solvent-dependent polymorphism .
Advanced: What strategies address discrepancies in reported bioactivity?
- Batch comparison : Test multiple synthetic batches for impurities via NMR integration.
- Cellular context : Re-evaluate activity in different cell lines (e.g., HEK293 vs. MCF-7) to account for receptor expression variability .
Computational Modeling
Advanced: How can DFT calculations predict electronic properties?
- Method : Optimize geometry at B3LYP/6-311++G** level in Gaussian 16.
- Outputs : HOMO-LUMO gaps (~4.5 eV) indicate redox stability; Mulliken charges highlight nucleophilic sites (e.g., urea oxygen) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
